Penasterone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

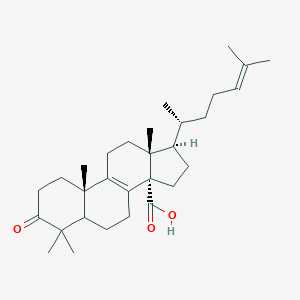

Penasterone, also known as this compound, is a useful research compound. Its molecular formula is C30H46O3 and its molecular weight is 454.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of penasterone, particularly against neurotoxic agents such as paraquat (PQ). Research conducted on Neuro-2a cells demonstrated that this compound significantly increased cell viability and reduced reactive oxygen species (ROS) levels in PQ-treated cells. This indicates its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease.

Key Findings:

- Cell Viability: this compound improved the survival rate of Neuro-2a cells exposed to PQ by up to 21% at specific concentrations (1 and 10 μM) .

- ROS Reduction: It effectively decreased intracellular ROS levels by 75% compared to untreated controls .

- Hsp70 Expression: this compound induced the expression of heat shock protein 70 kDa (Hsp70), which is crucial for cellular stress response .

Anti-Allergic Properties

This compound has also been studied for its anti-allergic properties, particularly its ability to inhibit histamine release from mast cells. This effect is significant in managing allergic reactions and conditions such as asthma.

Key Findings:

- Histamine Release Inhibition: this compound demonstrated a dose-dependent inhibition of IgE-induced histamine release from rat mast cells, showcasing its potential as an anti-allergic agent .

- Mechanism of Action: The compound's mechanism involves modulation of intracellular signaling pathways that regulate histamine release .

Potential Therapeutic Uses

The multifaceted applications of this compound extend into various therapeutic areas, including cancer treatment and inflammation management.

Key Findings:

- Cancer Research: While initial studies indicated limited effects against certain tumor cell lines, further exploration may reveal more about its potential in cancer therapy .

- Inflammation Modulation: Triterpenoids like this compound have been shown to influence immune responses, suggesting a role in anti-inflammatory therapies .

Data Summary

化学反応の分析

General Methodological Framework for Studying Novel Compounds

When investigating undercharacterized compounds like penasterone, researchers typically employ systematic approaches such as:

Reaction Optimization Techniques

-

One-Factor-at-a-Time (OFAT) : Used to isolate variables (e.g., temperature, solvent, catalyst) to identify optimal reaction conditions .

-

Design of Experiments (DoE) : Statistical methods like central composite designs (CCD) map multi-variable interactions and response surfaces for complex reactions .

Kinetic Analysis

-

Rate Law Determination : Monitoring reaction rates under varying conditions (e.g., temperature, concentration) to derive rate constants and activation energies .

-

Arrhenius Parameters : For example, activation energies (Ea) and pre-exponential factors (A) are critical for understanding temperature dependence .

Mechanistic Studies

-

Computational Modeling : Tools like the reaction path Hamiltonian (RPH) dissect reaction pathways into distinct phases (e.g., preparation, transition state, product adjustment) .

-

Isotopic Labeling : To trace atom migration in bond-breaking/forming steps .

Hypothetical Reaction Pathways for Steroidal Analogs

If this compound shares structural similarities with known steroids (e.g., hydroxylation, ketone groups), plausible reactions include:

Functional Group Transformations

Degradation Pathways

-

Hydrolysis : Susceptibility of ester or glycosidic bonds under acidic/basic conditions .

-

Thermal Decomposition : Stability studies at elevated temperatures (e.g., TGA/DSC analysis) .

Challenges in Characterizing Novel Compounds

-

Spectral Identification : Lack of reference NMR/IR/MS data complicates structural elucidation.

-

Synthetic Accessibility : Multi-step syntheses may require chiral catalysts or protecting-group strategies .

-

Biological Activity : Unknown pharmacokinetic or pharmacodynamic profiles necessitate in vitro/in vivo assays .

Recommended Research Directions

To advance understanding of this compound’s reactivity, the following steps are proposed:

特性

CAS番号 |

145525-33-3 |

|---|---|

分子式 |

C30H46O3 |

分子量 |

454.7 g/mol |

IUPAC名 |

(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,28-,29-,30+/m1/s1 |

InChIキー |

KRBPNFFLXMZLCT-RRKKILLZSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C(=O)O |

異性体SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C(=O)O |

正規SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C(=O)O |

同義語 |

(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。